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Compound of Interest

Compound Name: 5-Ethyl cytidine

Cat. No.: B15597620

Get Quote

A Note on 5-Ethylcytidine: The request specifies "5-Ethyl cytidine" as a probe for RNA

structure. Current scientific literature prominently features "5-Ethynylcytidine" (5-EC) for

monitoring RNA synthesis and "1-ethyl-3-(3-dimethylaminopropyl) carbodiimide methiodide"

(ETC) as a chemical probe for RNA structure. It is possible that "5-Ethyl cytidine" is a less

common analog, or the query may have intended to refer to one of these more established

compounds. This document will provide detailed information on ETC for RNA structure probing

and 5-EC for nascent RNA labeling, as these are highly relevant to the interests of researchers,

scientists, and drug development professionals in the field of RNA biology.

Application Note 1: 1-ethyl-3-(3-
dimethylaminopropyl) carbodiimide methiodide
(ETC) for In Vivo RNA Structure Probing
Principle
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide methiodide (ETC) is a membrane-permeable

chemical probe used for mapping RNA structures within living cells. ETC specifically modifies

the Watson-Crick face of unpaired guanine (G) and uracil (U) residues. This modification

effectively "marks" single-stranded or flexible regions of an RNA molecule. The sites of
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modification can then be identified using techniques like mutational profiling (MaP), where

reverse transcription is used to generate a cDNA library. During this process, the ETC adducts

on the RNA template cause the reverse transcriptase to misincorporate nucleotides, creating

mutations in the resulting cDNA. High-throughput sequencing of this cDNA library reveals the

locations of these mutations, thereby mapping the single-stranded G and U residues of the

original RNA molecule.

Applications
In Vivo RNA Structure Determination: ETC is particularly valuable for probing RNA structures

directly within their native cellular environment, providing insights into how RNA folds and

interacts with other molecules in vivo.

Improving RNA Structure Prediction: The experimental data generated using ETC can be

used as constraints in computational RNA structure prediction algorithms to improve the

accuracy of the predicted secondary and tertiary structures.

Complementary to Other Probes: ETC's specificity for G and U residues complements other

chemical probes like dimethyl sulfate (DMS), which targets A and C residues. Using these

probes in parallel allows for a more comprehensive analysis of RNA structure.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of ETC in RNA

structure probing.
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Parameter Value Organism/System Notes

Optimal Concentration 100-300 mM E. coli, B. subtilis

Higher concentrations

can be used

compared to EDC due

to reduced RNA

degradation.

Comparison with EDC

More than twice the

concentration of ETC

is needed to achieve

similar modification

levels as EDC.

E. coli

For example, 200 mM

ETC showed similar

modification to 40 mM

EDC.[1]

Specificity

Unpaired Guanine (G)

and Uracil (U)

residues

In vivo

Modifies the Watson-

Crick face of these

nucleotides.[1]

Mutation Rate Low but reliable E. coli rRNA

Sufficient for detection

by mutational profiling

(MaP).[1]
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ETC-MaP Experimental Workflow

Detailed Protocol for ETC-MaP
This protocol is a general guideline and may require optimization for specific cell types and

RNA targets.
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1. In Vivo ETC Probing a. Grow bacterial or mammalian cells to the desired density. b. Prepare

a fresh solution of ETC in an appropriate buffer (e.g., water or culture medium). c. Add ETC to

the cell culture to a final concentration of 100-300 mM.[1] d. Incubate for a short period (e.g., 5-

15 minutes) at the optimal growth temperature for the cells. e. Quench the reaction by adding a

quenching agent like dithiothreitol (DTT). f. Pellet the cells by centrifugation and wash with a

suitable buffer.

2. RNA Isolation a. Extract total RNA from the cell pellet using a standard method such as

TRIzol reagent or a commercial RNA extraction kit. b. It is crucial to perform a DNase treatment

step to remove any contaminating genomic DNA.[2]

3. Mutational Profiling (Reverse Transcription) a. Set up a reverse transcription reaction using a

reverse transcriptase that facilitates misincorporation at modified sites (e.g., SuperScript IV in

the presence of Mn²⁺). b. Use gene-specific primers or random hexamers to prime the reverse

transcription reaction. c. Include a control sample of RNA that was not treated with ETC.

4. Library Preparation and Sequencing a. Amplify the resulting cDNA using PCR with primers

that add the necessary adapters for high-throughput sequencing. b. Purify the PCR products. c.

Quantify the library and sequence it on a suitable platform (e.g., Illumina).

5. Data Analysis a. Use a specialized software pipeline, such as ShapeMapper, to align the

sequencing reads to a reference transcriptome and identify mutation rates at each nucleotide

position.[2] b. Subtract the background mutation rates from the untreated control sample. c.

The resulting reactivity scores for G and U residues can be used as constraints for RNA

secondary structure prediction software.[1]

Application Note 2: 5-Ethynylcytidine (5-EC) for
Metabolic Labeling of Nascent RNA
Principle
5-Ethynylcytidine (5-EC) is a cell-permeable cytidine analog that gets incorporated into newly

synthesized RNA transcripts by cellular RNA polymerases.[3] The ethynyl group on 5-EC

serves as a bioorthogonal handle for "click" chemistry. This allows for the specific and covalent

attachment of a reporter molecule, such as a fluorescent dye or biotin, to the labeled RNA. The

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common click chemistry reaction
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used for this purpose.[3] This method enables the visualization, enrichment, and analysis of

newly transcribed RNA.

Applications
Monitoring Global RNA Synthesis: 5-EC can be used to measure the overall rate of

transcription in cells and tissues.[3]

Visualization of Nascent RNA: By attaching a fluorescent dye, the subcellular localization of

newly synthesized RNA can be visualized using microscopy.[3]

Enrichment and Identification of Newly Transcribed RNA: Attaching a biotin tag allows for the

purification of labeled RNA, which can then be identified and quantified by high-throughput

sequencing.

Studying RNA Dynamics: Pulse-chase experiments with 5-EC can be used to study the

stability and turnover rates of different RNA species.

Quantitative Data Summary
The following table provides a summary of key parameters for 5-EC based RNA labeling.
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Parameter Value Organism/System Notes

Working

Concentration
0.5 - 1 mM Cultured cell lines

Higher concentrations

may reduce labeling

efficiency.[4]

Incorporation

Specificity

Efficiently

incorporated into

RNA, but not DNA in

several cell lines.[3]

Seven different cell

lines

Some studies suggest

potential for DNA

integration in certain

organisms.[4]

Metabolism Rate
Faster than 5-

ethynyluridine (EU)
In vivo (animals)

This allows for more

rapid detection of

transcriptional

changes.[3]

Detection Method

Copper(I)-catalyzed

azide-alkyne

cycloaddition

(CuAAC) "click"

chemistry

In vitro and in vivo

Reacts with

fluorescent or

biotinylated azides.[3]
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5-EC Labeling and Detection Workflow
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Detailed Protocol for 5-EC Labeling and Detection
This protocol provides a general framework for labeling nascent RNA in cultured cells for

fluorescence microscopy.

1. Metabolic Labeling a. Culture cells to the desired confluency. b. Prepare a stock solution of

5-EC in DMSO. c. Add 5-EC to the culture medium to a final concentration of 0.5-1 mM. d.

Incubate the cells for the desired labeling period (e.g., 30 minutes to several hours) at their

optimal growth conditions.

2. Cell Fixation and Permeabilization a. Aspirate the medium and wash the cells with PBS. b.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash

the cells twice with PBS. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10

minutes at room temperature. e. Wash the cells twice with PBS.

3. Click Chemistry Reaction a. Prepare the click reaction cocktail. A typical cocktail includes:

Fluorescent azide (e.g., Alexa Fluor 488 azide)
Copper(II) sulfate (CuSO₄)
A reducing agent to generate Cu(I) in situ (e.g., sodium ascorbate)
A copper ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency. b. Add the
click reaction cocktail to the cells and incubate for 30 minutes at room temperature,
protected from light. c. Wash the cells three times with PBS.

4. Counterstaining and Imaging a. (Optional) Counterstain the nuclei with a DNA dye such as

DAPI. b. Mount the coverslips onto microscope slides with an appropriate mounting medium. c.

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen

fluorophore and counterstain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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